An In-depth Technical Guide to 4-Chloro-L-tryptophan: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-L-tryptophan: Properties, Synthesis, and Applications
Introduction
4-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a chlorine atom at the 4-position of the indole ring bestows unique chemical and physical properties upon the molecule, making it a valuable tool for researchers, particularly in the fields of drug discovery, peptide synthesis, and biochemical studies. This guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloro-L-tryptophan, detailed synthetic methodologies, and an exploration of its current and potential applications.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 4-Chloro-L-tryptophan is essential for its effective use in research and development. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | [1] |
| CAS Number | 52448-14-3 | [1][2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 238.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 277 °C | [2] |
| Boiling Point | 476.9 °C (predicted) | [2] |
| Solubility | Predicted water solubility: 0.61 g/L. Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform.[3] | |
| pKa | 2.38 (carboxyl), 9.39 (amino) (estimated from L-tryptophan) | [3] |
| logP | -0.5 (predicted) | [1] |
1.1. Structure and Chirality
4-Chloro-L-tryptophan possesses a chiral center at the alpha-carbon, inherent to its amino acid nature. The "L" designation signifies the stereochemical configuration that is analogous to L-glyceraldehyde, which is the enantiomer predominantly found in natural proteins. The core structure consists of an L-alanine moiety attached to the 3-position of a 4-chloroindole ring system.[2]
1.2. Solubility Profile
1.3. Spectroscopic Properties
Detailed spectroscopic analysis is crucial for the identification and characterization of 4-Chloro-L-tryptophan.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the chloroindole ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons. The chlorine substituent at the 4-position will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The carbon spectrum will show distinct resonances for the indole ring carbons, with the carbon bearing the chlorine atom (C4) being significantly affected. The carbonyl carbon of the carboxylic acid and the α- and β-carbons will also be present in their expected regions.
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-L-tryptophan would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ for the indole N-H and the amino group.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O stretching: A strong absorption band for the carboxylate group around 1580-1650 cm⁻¹.[4]
-
C-Cl stretching: A characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.3.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 4-Chloro-L-tryptophan. Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 239.058.[5] The fragmentation pattern would likely involve the loss of small neutral molecules such as water and carbon monoxide from the amino acid side chain, as well as characteristic fragmentation of the indole ring.[6]
Synthesis of 4-Chloro-L-tryptophan
The synthesis of 4-Chloro-L-tryptophan can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, stereochemical purity, and available resources.
2.1. Chemical Synthesis
A common strategy for the chemical synthesis of substituted tryptophans involves the construction of the indole ring onto a suitable amino acid precursor or the direct functionalization of the indole ring of tryptophan itself. A plausible synthetic route starting from 4-chloroindole is outlined below.
Experimental Protocol: Synthesis via Fischer Indole Synthesis
This protocol is a generalized representation and may require optimization.
-
Preparation of 4-Chlorophenylhydrazine: React 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. Subsequent reduction with a suitable reducing agent, such as sodium sulfite, yields 4-chlorophenylhydrazine.
-
Fischer Indole Synthesis: Condense 4-chlorophenylhydrazine with a suitable keto-acid, such as α-ketoglutaric acid, in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). This reaction forms the indole ring system.
-
Conversion to 4-Chloro-L-tryptophan: The resulting indole derivative can then be converted to the target amino acid through a series of steps, which may include decarboxylation and enzymatic resolution to obtain the desired L-enantiomer.
Caption: Chemical synthesis workflow for 4-Chloro-L-tryptophan.
2.2. Enzymatic Synthesis
Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS) is a particularly effective biocatalyst for the synthesis of tryptophan analogs.
Experimental Protocol: Tryptophan Synthase-Catalyzed Synthesis
-
Enzyme Preparation: Obtain or prepare a highly active and stable form of tryptophan synthase, often from microbial sources like E. coli or Salmonella typhimurium.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), combine 4-chloroindole, L-serine, and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Enzymatic Reaction: Initiate the reaction by adding tryptophan synthase. The enzyme catalyzes the condensation of 4-chloroindole and L-serine to directly form 4-Chloro-L-tryptophan.
-
Monitoring and Purification: Monitor the reaction progress using techniques like HPLC. Upon completion, the product can be purified from the reaction mixture using methods such as ion-exchange chromatography or crystallization.
Caption: Enzymatic synthesis of 4-Chloro-L-tryptophan.
Chemical Reactivity
The chemical reactivity of 4-Chloro-L-tryptophan is primarily dictated by the interplay of the indole ring, the amino group, and the carboxylic acid group.
3.1. Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The chlorine atom at the 4-position is an ortho-, para-directing deactivator. This means that while the overall reactivity of the ring towards electrophiles is reduced compared to unsubstituted tryptophan, incoming electrophiles will preferentially attack the 5- and 7-positions.[7][8]
3.2. Reactions of the Amino Acid Moiety
The amino and carboxylic acid groups of 4-Chloro-L-tryptophan undergo typical reactions of amino acids. The amino group can be acylated, alkylated, and used in peptide bond formation. The carboxylic acid can be esterified or converted to an amide. These reactions are fundamental to its use as a building block in peptide synthesis.
Applications in Research and Development
The unique properties of 4-Chloro-L-tryptophan make it a valuable molecule in various research areas.
4.1. Peptide Synthesis and Drug Discovery
4-Chloro-L-tryptophan can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[9] The introduction of the chlorine atom can serve several purposes:
-
Probing Structure-Activity Relationships (SAR): The steric and electronic effects of the chlorine atom can be used to probe the binding interactions of peptides with their biological targets.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a peptide therapeutic.
-
Conformational Constraints: The bulky chlorine atom can introduce conformational restrictions, which may lead to peptides with enhanced biological activity or selectivity.
4.2. Fluorescent Probes
While L-tryptophan is intrinsically fluorescent, its photophysical properties can be modulated by substitution on the indole ring. Halogenation can alter the absorption and emission spectra, as well as the quantum yield and fluorescence lifetime. This opens up the possibility of using 4-Chloro-L-tryptophan as a fluorescent probe to study protein structure and dynamics, although this application is less common than with other tryptophan analogs.[10]
4.3. Biosynthesis of Natural Products
Chlorinated tryptophans are precursors to a variety of natural products with interesting biological activities. While 7-chlorotryptophan is more commonly cited in this context, the study of 4-chloro-L-tryptophan can provide insights into the biosynthesis of halogenated natural products and the enzymes involved.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
-
Toxicity: The toxicological properties of 4-Chloro-L-tryptophan have not been extensively studied. However, it is important to note that some chlorinated organic compounds can be toxic.[11] Additionally, the reaction of L-tryptophan with chlorine can produce mutagenic byproducts.[12] Therefore, it should be handled with care, assuming it may be harmful.
Conclusion
4-Chloro-L-tryptophan is a valuable synthetic amino acid with a unique set of chemical and physical properties. Its utility as a building block in peptide synthesis and drug discovery, coupled with its potential as a biochemical probe, makes it a significant tool for researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe application in the laboratory. Further research into its experimental solubility, detailed spectroscopic characterization, and toxicological profile will undoubtedly expand its utility in the scientific community.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Owusu-Yaw, J., Wheeler, W. B., & Wei, C. I. (1991). Genotoxicity studies of the reaction of chlorine or chlorine dioxide with L-tryptophan. Toxicology Letters, 56(1-2), 213-227.
- DC Fine Chemicals. (2024).
- Sigma-Aldrich. (2025).
-
PubChem. (n.d.). 4-Chloro-l-tryptophan. Retrieved from [Link]
- Lioe, H., O'Hair, R. A. J., & Reid, G. E. (2004). Gas-phase reactions of protonated tryptophan. Journal of the American Society for Mass Spectrometry, 15(1), 65-76.
- Unacademy. (n.d.). Electrophilic Substitution reactions.
- Tang, Y., et al. (2013). Fluorescent Recognition of L- and D-Tryptophan in Water by Micelle Probes. Organic Letters, 15(18), 4734-4737.
- Cole-Parmer. (n.d.).
- ChemicalBook. (n.d.). L-Tryptophan(73-22-3) 13C NMR spectrum.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- YouTube. (2023). predicting likely fragments in a mass spectrum.
- BMRB. (n.d.). L-Tryptophan (C11H12N2O2) - bmse000050.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929).
- ResearchGate. (n.d.).
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- ResearchGate. (n.d.). predicting likely fragments in a mass spectrum.
- ResearchGate. (n.d.). Solubility and solvation thermodynamics of l-tryptophan in aqueous methanol solvent mixtures.
- Thermodynamics Research Center. (2019). ThermoML:J. Chem. Thermodyn. 2019, 128, 34-44.
- Wikipedia. (n.d.).
- PubMed. (1970). Modification of the toxic actions of l-tryptophan by pargyline and p-chlorophenylalanine.
- ChemRxiv. (n.d.). Non-Canonical Tryptophan Synthesis Enabled by Larock Umpolung.
- Clearsynth. (n.d.). 4-Chloro-L-tryptophan | CAS No. 52448-14-3.
- Carl ROTH. (2025).
- SciSpace. (2014).
- ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule.
- ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols.
- Committee on Toxicity. (n.d.). COT STATEMENT ON TRYPTOPHAN AND THE EOSINOPHILIA-MYALGIA SYNDROME (EMS).
- PubMed Central. (n.d.).
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Wikipedia. (n.d.). Tryptophan.
- Journal of Chemical & Engineering Data. (2024).
- RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides.
- Frontiers. (2019).
- ResearchGate. (2025). Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F.
- Cheméo. (n.d.). L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties.
- PubMed. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine.
- PubMed. (2004).
- Steffen's Chemistry Pages. (2017). Tryptophan (Trp, W).
- PubChem. (n.d.). L-Tryptophan | C11H12N2O2 | CID 6305.
- PubMed Central. (n.d.).
Sources
- 1. 4-Chloro-l-tryptophan | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-L-tryptophan | 52448-14-3 | FC141807 | Biosynth [biosynth.com]
- 3. L-Tryptophan [webbook.nist.gov]
- 4. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Substitution reactions. [unacademy.com]
- 8. byjus.com [byjus.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
